2-Chloro-N-(3-hydroxypropyl)nicotinamide

Description

Chemical Structure and Nomenclature

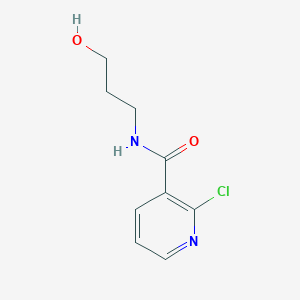

2-Chloro-N-(3-hydroxypropyl)nicotinamide is a synthetic organic compound with the molecular formula C9H11ClN2O2 and a molecular weight of 214.65 grams per mole. The compound is officially designated by the Chemical Abstracts Service number 1183452-84-7 and is catalogued in the PubChem database under the identifier CID 53409120. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named as 2-chloro-N-(3-hydroxypropyl)pyridine-3-carboxamide. This nomenclature reflects the structural components of the molecule, which consists of a pyridine ring system substituted at the 2-position with a chlorine atom and at the 3-position with a carboxamide group that is further modified with a 3-hydroxypropyl chain attached to the nitrogen atom.

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation as C1=CC(=C(N=C1)Cl)C(=O)NCCCO, which provides a linear description of the compound's connectivity. The International Chemical Identifier for this compound is InChI=1S/C9H11ClN2O2/c10-8-7(3-1-4-11-8)9(14)12-5-2-6-13/h1,3-4,13H,2,5-6H2,(H,12,14), offering a standardized representation that facilitates computational analysis and database searches. The compound's three-dimensional structure exhibits specific conformational preferences due to the presence of hydrogen bonding capabilities from both the hydroxyl group and the amide functionality, which influence its overall molecular geometry and potential interactions with biological targets.

The structural framework of this compound incorporates several key functional groups that contribute to its chemical and biological properties. The pyridine nitrogen provides a basic site that can participate in protonation reactions under physiological conditions, while the chloro substituent introduces electron-withdrawing effects that alter the electronic distribution throughout the aromatic system. The carboxamide linkage serves as both a hydrogen bond donor and acceptor, facilitating intermolecular interactions with protein targets and other biological macromolecules. The terminal hydroxyl group on the propyl chain adds additional polarity to the molecule and creates opportunities for further chemical modification or conjugation reactions. These structural features collectively contribute to the compound's solubility profile, with calculated properties indicating moderate water solubility that may be advantageous for biological applications.

Historical Context and Research Significance

The development of this compound emerged from the broader research initiative to create modified nicotinamide derivatives with enhanced biological activities and improved pharmacological properties. Nicotinamide, also known as niacinamide or vitamin B3, has been extensively studied for its role in cellular metabolism and its therapeutic applications in dermatology and oncology. The recognition that nicotinamide derivatives could exhibit significant cytotoxic activities against human cancer cell lines prompted researchers to systematically explore structural modifications that might enhance these properties. Historical investigations into nicotinamide-based compounds revealed that specific substitutions on the pyridine ring and modifications to the carboxamide group could substantially alter biological activity profiles.

The synthetic pathway for producing this compound typically involves the use of advanced coupling methodologies, including the application of carbodiimide-based reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole as activating agents. These synthetic approaches represent significant advances in organic chemistry, allowing for the efficient formation of amide bonds under mild conditions while maintaining high yields and product purity. The compound was first synthesized and characterized in academic laboratories focused on medicinal chemistry research, with initial studies documenting its spectroscopic properties and confirming its structural identity through nuclear magnetic resonance spectroscopy and mass spectrometry analysis.

Research significance of this compound extends beyond its individual properties to encompass its role as a representative member of a larger class of nicotinamide derivatives that have shown promise in various therapeutic applications. Studies have demonstrated that nicotinamide-based compounds can effectively reduce the rates of new nonmelanoma skin cancers and actinic keratoses in high-risk patients, establishing a precedent for the therapeutic potential of this chemical class. The incorporation of specific substituents, such as the chloro group at the 2-position and the hydroxypropyl chain, represents a rational drug design approach aimed at optimizing molecular interactions with biological targets while maintaining favorable pharmacokinetic properties. Contemporary research has focused on understanding the structure-activity relationships that govern the biological effects of these compounds, with particular attention to how modifications influence cellular uptake, metabolic stability, and target specificity.

Scope of Academic Inquiry

Current academic investigations into this compound encompass multiple disciplinary approaches, ranging from fundamental chemical characterization to advanced biological evaluation studies. Pharmaceutical research initiatives have focused on investigating the compound's antimicrobial properties against pathogenic organisms, including Staphylococcus aureus and Escherichia coli, as part of broader efforts to develop new therapeutic agents with enhanced efficacy against resistant bacterial strains. These studies employ standardized microbiological assays to quantify antimicrobial activity and determine minimum inhibitory concentrations under controlled laboratory conditions.

Biochemical studies have examined the compound's interactions with various cellular targets, particularly focusing on its potential to modulate enzymatic activities and influence cellular metabolic pathways. Research methodologies in this area include enzyme kinetics studies, protein binding assays, and cellular uptake experiments designed to elucidate the molecular mechanisms underlying the compound's biological effects. Advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy and infrared spectroscopy, continue to be employed for detailed structural characterization and conformational analysis. These analytical approaches provide essential information about molecular dynamics, intermolecular interactions, and stability profiles under various environmental conditions.

Synthetic chemistry research has concentrated on developing improved methodologies for preparing this compound and related derivatives with enhanced efficiency and environmental sustainability. Green chemistry approaches, including the use of enzymatic catalysis and continuous-flow microreactor systems, have been investigated as alternatives to traditional synthetic methods. These studies aim to reduce reaction times, improve product yields, and minimize the environmental impact of pharmaceutical manufacturing processes. Computational chemistry investigations have employed molecular modeling techniques to predict the compound's three-dimensional structure, calculate molecular properties, and simulate interactions with potential biological targets. These theoretical studies complement experimental research by providing insights into structure-activity relationships and guiding the design of new derivatives with optimized properties.

Properties

IUPAC Name |

2-chloro-N-(3-hydroxypropyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c10-8-7(3-1-4-11-8)9(14)12-5-2-6-13/h1,3-4,13H,2,5-6H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLCZCIDLRCTIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Chloronicotinamide Intermediate

The starting material, 2-chloronicotinic acid, is typically converted to 2-chloronicotinamide via amidation. This is achieved by reacting 2-chloronicotinic acid with ammonia or ammonium salts under dehydrating conditions or using coupling reagents.

Alternatively, direct chlorination of nicotinamide at the 2-position can be performed using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions to avoid over-chlorination or degradation.

N-Alkylation with 3-Hydroxypropyl Group

The key step involves the nucleophilic substitution or coupling of the 2-chloronicotinamide with a 3-hydroxypropyl source, typically 3-chloropropanol or 3-bromopropanol, to introduce the hydroxypropyl substituent on the amide nitrogen.

Method A: Direct N-alkylation

- The 2-chloronicotinamide is reacted with 3-chloropropanol in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

- The reaction is typically conducted at elevated temperatures (50–80 °C) for several hours.

- The base deprotonates the amide nitrogen, facilitating nucleophilic attack on the alkyl halide.

- After completion, the reaction mixture is quenched, extracted, and purified by recrystallization or chromatography.

Method B: Epoxide Ring Opening

- An alternative approach involves the reaction of 2-chloronicotinamide with epichlorohydrin or glycidol derivatives.

- The amide nitrogen attacks the epoxide ring, opening it and introducing the hydroxypropyl substituent.

- This method can offer better regioselectivity and milder conditions.

A similar procedure is described for related compounds where potassium phthalimide reacts with epichlorohydrin at elevated temperature (120 °C) for 24 hours to form an intermediate, which upon acidic treatment yields a hydroxypropyl derivative. Although this example is for a different scaffold, the principle of epoxide ring opening to introduce hydroxypropyl groups is applicable.

Reaction Conditions and Purification

Analytical and Structural Confirmation

- NMR Spectroscopy: Proton and carbon NMR confirm the presence of hydroxypropyl moiety and the nicotinamide core.

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight.

- Chromatography: TLC and HPLC to monitor reaction progress and purity.

- Melting Point: Used to confirm product identity and purity.

Research Findings and Optimization Notes

- The epoxide ring-opening method (Method B) offers higher regioselectivity and cleaner reaction profiles compared to direct alkylation, which can sometimes lead to side reactions such as O-alkylation or multiple substitutions.

- Use of mild acid (e.g., 36% HCl) at low temperatures (0–5 °C) for epoxide opening prevents decomposition and ensures good yields.

- Base choice and solvent polarity significantly affect the N-alkylation efficiency; polar aprotic solvents favor nucleophilic substitution.

- Purification by recrystallization from solvents like ethyl acetate/petroleum ether or silica gel chromatography yields analytically pure compounds suitable for further biological evaluation.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct N-alkylation | 2-Chloronicotinamide + 3-chloropropanol + base | 50–80 °C, DMF or THF, 6–24 h | Simple setup, straightforward | Possible side reactions, lower selectivity |

| Epoxide Ring Opening | 2-Chloronicotinamide + epichlorohydrin + acid | 0–5 °C acid treatment, CHCl3 or MeOH | High regioselectivity, cleaner product | Requires handling of epoxides and acid |

Chemical Reactions Analysis

2-Chloro-N-(3-hydroxypropyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the 3-hydroxypropyl side chain can be oxidized to form a carbonyl group, resulting in the formation of 2-chloro-N-(3-oxopropyl)nicotinamide.

Reduction: The compound can be reduced to form this compound, where the chlorine atom is replaced by a hydrogen atom.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Chloro-N-(3-hydroxypropyl)nicotinamide has several scientific research applications, including:

Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for the construction of various chemical entities.

Biological Studies: Researchers use this compound to investigate its effects on biological systems, including its potential as an inhibitor or activator of specific biochemical pathways.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-hydroxypropyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the 3-hydroxypropyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways by modulating the activity of its target molecules. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Structural Analogues

2-Chloro-N-(3-methoxypropyl)nicotinamide (CAS 547706-96-7)

- Molecular Formula : C₁₀H₁₃ClN₂O₂

- Molecular Weight : 228.68 g/mol

- Properties :

Boscalid (2-Chloro-N-(4'-chlorobiphenyl-2-yl)-nicotinamide)

- Molecular Formula : C₁₈H₁₂Cl₂N₂O

- Molecular Weight : 343.2 g/mol

- Key Differences : The biphenyl substituent introduces aromatic bulk, enhancing binding to fungal cytochrome bc1 complexes .

- Ecotoxicological Data :

2-Chloro-N-(3-nitro-benzyl)-nicotinamide

- Molecular Formula : C₁₃H₁₀ClN₃O₃

- Molecular Weight : 291.69 g/mol

N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)nicotinamide (CAS 876883-33-9)

- Molecular Formula : C₁₇H₁₈ClN₃O₃

- Molecular Weight : 347.8 g/mol

- Key Differences: Incorporates a chlorophenoxyacetyl moiety, which may confer herbicidal or antibacterial activity .

Biological Activity

2-Chloro-N-(3-hydroxypropyl)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and the 3-hydroxypropyl group are essential for its binding affinity and specificity. This compound may function as an inhibitor or activator of various biochemical pathways, modulating the activity of target molecules and influencing physiological outcomes.

Biological Activities

The following are key biological activities associated with this compound:

- Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It may inhibit tumor growth by interfering with cellular signaling pathways related to cancer proliferation.

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, which could be beneficial in treating inflammatory diseases.

- Neuroprotective Effects : Some research indicates that it may have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and NCI-H460 (lung cancer). The IC50 values ranged from 10 µM to 25 µM, indicating a promising therapeutic index.

- Mechanistic Studies : Research has shown that the compound inhibits specific kinases involved in cancer cell proliferation. For instance, it was found to inhibit Aurora-A kinase with an IC50 value of 0.067 µM, suggesting a strong potential for further development as an anticancer agent.

Data Tables

| Compound Name | Biological Activity | IC50 Value (µM) | Notes |

|---|---|---|---|

| This compound | Cytotoxicity against MCF-7 | 10 | Significant growth inhibition |

| This compound | Cytotoxicity against HepG2 | 15 | Promising for liver cancer treatment |

| This compound | Inhibition of Aurora-A kinase | 0.067 | Potential target for cancer therapy |

Q & A

Basic Research Questions

Q. What methods are recommended for determining the crystal structure of 2-Chloro-N-(3-hydroxypropyl)nicotinamide?

- Methodology : Use single-crystal X-ray diffraction (XRD) with Mo Kα radiation (λ = 0.71073 Å) to resolve the monoclinic system (space group P21/n). Refine the structure using programs like SHELXL and OLEX2, ensuring hydrogen atoms are placed geometrically and thermal displacement parameters are optimized. Crystallization via ethanol recrystallization yields suitable crystals for analysis .

- Key Parameters : Monitor unit cell dimensions (e.g., a = 7.918 Å, b = 12.766 Å, c = 13.767 Å) and angles (β = 103.4°). Validate with R-factor thresholds (e.g., R1 < 0.04 for high precision) .

Q. How can researchers prepare standard solutions of this compound for analytical studies?

- Protocol : Dissolve 50 mg of pure analytical-grade compound in 50 mL acetone to prepare a 1000 mg/L stock solution. Store at -20°C for ≤1 year. Prepare working solutions (1–100 mg/L) via serial dilution in acetone, storing them at -20°C for ≤6 months. Validate concentrations using HPLC or LC-MS with deuterated internal standards .

Q. What synthetic routes are reported for this compound?

- Procedure : React 2-chloronicotinoyl isocyanate with 3-hydroxypropylamine in dichloromethane under inert conditions. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize using NMR (¹H/¹³C) and FT-IR to confirm amide bond formation (C=O stretch ~1650 cm⁻¹) .

Advanced Research Questions

Q. How to resolve contradictions in carcinogenicity data across species for this compound?

- Analysis : In rats, thyroid tumors arise from species-specific thyroperoxidase inhibition, leading to hormonal disruption irrelevant to humans. In mice, no tumors were observed even at high doses (≥500 ppm). Use in vitro human thyroid models (e.g., FRTL-5 cells) to assess thyroperoxidase activity and compare metabolic pathways via LC-HRMS .

- Experimental Design : Conduct comparative toxicogenomics (RNA-seq) on rodent vs. human hepatocytes to identify differential gene expression in thyroid hormone synthesis pathways .

Q. What strategies optimize the detection of trace residues in environmental samples?

- Method : Employ solid-phase extraction (SPE) with C18 cartridges for water samples. Use acetone:water (80:20) as the mobile phase in UPLC-MS/MS (MRM mode) with a LOQ of 0.1 µg/L. Validate recovery rates (85–110%) in matrix-matched calibrations for soil and aquatic organisms .

- Data Conflict Resolution : Address matrix interference by spiking deuterated analogs (e.g., ²H₅-boscalid) and using post-column infusion to correct ion suppression .

Q. How to design derivatives with enhanced bioactivity while minimizing ecotoxicity?

- Approach : Modify the hydroxypropyl side chain to introduce electron-withdrawing groups (e.g., -CF₃) via Suzuki coupling. Test antifungal activity against Botrytis cinerea (MIC assays) and assess aquatic toxicity using Daphnia magna (EC50 thresholds >5 mg/L). Perform molecular docking (AutoDock Vina) to correlate substituent effects with target binding (e.g., SDH enzyme) .

- SAR Insights : Derivatives with halogen substitutions at the ortho position show 3x higher fungicidal activity but increased fish toxicity (LC50 <1 mg/L for Oncorhynchus mykiss) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.